N-Benzoyl-4-piperidone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzoylpiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c14-11-6-8-13(9-7-11)12(15)10-4-2-1-3-5-10/h1-5H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZAXGZYPZGEVBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80179425 | |
| Record name | N-Benzoyl-4-piperidone | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24686-78-0 | |
| Record name | 1-Benzoyl-4-piperidone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24686-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-Benzoyl-4-piperidinone | |
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| Record name | N-Benzoyl-4-piperidone | |
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| Record name | N-Benzoyl-4-piperidone | |
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| Record name | N-benzoyl-4-piperidone | |
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| Record name | 1-Benzoyl-4-piperidinone | |
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Synthetic Methodologies for N Benzoyl 4 Piperidone and Its Derivatives
Direct Synthesis of N-Benzoyl-4-piperidone
The direct synthesis of this compound can be achieved through several methods, with the acylation of 4-piperidone (B1582916) being a common approach.
Preparation Methods and Mechanistic Considerations
A prevalent method for synthesizing this compound involves the reaction of 4-piperidone with benzoyl chloride or benzoyl anhydride (B1165640). This acylation is typically conducted under basic conditions. The mechanism involves the nucleophilic attack of the secondary amine of the piperidone ring on the electrophilic carbonyl carbon of the benzoylating agent. The base serves to neutralize the hydrogen chloride or carboxylic acid byproduct formed during the reaction, driving the equilibrium towards the product.
Another synthetic strategy involves a one-pot reaction starting from benzamide (B126) and an appropriate alkyl acrylate (B77674), such as methyl or ethyl acrylate. rsc.org This process leads to the formation of methyl and ethyl this compound-3-carboxylates, which can then be directly converted into this compound. rsc.org
Industrial Viability and Process Optimization
For industrial-scale production, the efficiency and cost-effectiveness of the synthetic route are paramount. While the direct acylation of 4-piperidone offers a straightforward approach, the cost of the starting material, 4-piperidone hydrochloride, can be a significant drawback, being three to five times more expensive than alternative starting materials like benzylamine (B48309). Furthermore, this method often requires purification by column chromatography, which is labor-intensive and not ideal for large-scale production.
A one-pot synthesis method starting from benzylamine and methyl acrylate presents a more industrially viable alternative. This process involves a sequence of Michael addition, Dieckmann condensation, and subsequent hydrolysis-decarboxylation. Optimization of this process includes using an excess of methyl acrylate to minimize side products and recycling solvents to reduce costs by approximately 30%. This optimized one-pot method boasts a higher yield (92%) and is more energy-efficient, consuming about 20% less energy due to fewer purification steps compared to the traditional alkylation approach.
This compound as a Precursor in Diverse Synthetic Strategies
The reactivity of the benzoyl group and the piperidone ring makes this compound a versatile precursor for a variety of more complex molecules.
Reduction Reactions for N-Benzyl-4-piperidone Formation
This compound can be reduced to form N-Benzyl-4-piperidone, another crucial intermediate in pharmaceutical synthesis. google.com This transformation can be achieved using reducing agents like zinc/acetic acid. The reduction of the amide functionality in this compound to the corresponding amine is a key step in the synthesis of various piperidine (B6355638) derivatives.
Condensation and Cyclization Reactions
The carbonyl group at the C-4 position of the piperidone ring is a key site for condensation and cyclization reactions, enabling the construction of complex molecular architectures.
This compound serves as a scaffold for the synthesis of curcumin (B1669340) analogs. Curcumin, a natural compound, has attracted significant interest for its biological activities, but its therapeutic potential is limited by poor bioavailability. Synthetic analogs are being developed to overcome these limitations. researchgate.net
The synthesis of these analogs often employs the Claisen-Schmidt condensation, a type of base-catalyzed aldol (B89426) condensation. researchgate.netresearchgate.net In this reaction, this compound (or its N-benzyl derivative) reacts with substituted benzaldehydes to form 3,5-bis(benzylidene)-4-piperidone derivatives. researchgate.netunimed.ac.id These reactions can be carried out under various conditions, including microwave irradiation, which can shorten reaction times and improve yields. researchgate.netsemanticscholar.orgorientjchem.org The choice of substituents on the benzaldehyde (B42025) and the N-substituent on the piperidone ring allows for the creation of a diverse library of curcumin analogs with potentially enhanced biological activities. mdpi.com
For instance, a study reported the synthesis of N-benzyl-(3E,5E)-3,5-bis(2-hydroxybenzylidene)-4-piperidone by condensing N-benzyl-4-piperidone with 2-hydroxybenzaldehyde in the presence of 10% sodium hydroxide (B78521) solution under microwave irradiation. researchgate.net Another study described the synthesis of (3E,5E)-1-benzyl-3,5 bis (3 (benzyloxy)benzylidene) piperidin-4-one by reacting N-benzyl-4-piperidone with 3-benzyloxybenzaldehyde, catalyzed by 5% potassium hydroxide at room temperature, resulting in a 65.85% yield. unimed.ac.idunimed.ac.id
The following table summarizes examples of curcumin analogs synthesized from N-substituted 4-piperidones:
| Starting Piperidone | Reacting Aldehyde | Product | Yield (%) |
| N-benzyl-4-piperidone | 2-hydroxybenzaldehyde | N-benzyl-(3E,5E)-3,5-bis(2-hydroxybenzylidene)-4-piperidone | Good |
| N-benzyl-4-piperidone | 3-benzyloxybenzaldehyde | (3E,5E)-1-benzyl-3,5 bis(3(benzyloxy)benzylidene)piperidin-4-one | 65.85 |
| N-methyl-4-piperidone | 2-chlorobenzaldehyde | N-methyl-(3E,5E)-3,5-bis-(2-chlorobenzylidene)-4-piperidone | 39 |
| N-methyl-4-piperidone | 3-bromobenzaldehyde | N-methyl-(3E,5E)-3,5-bis-(3-bromobenzylidene)-4-piperidone | 66 |
| N-methyl-4-piperidone | 4-chlorobenzaldehyde | N-methyl-(3E,5E)-3,5-bis-(4-chlorobenzylidene)-4-piperidone | 40 |
Knoevenagel Condensation for 4-Substituted Piperidines
The Knoevenagel condensation is a fundamental reaction in organic chemistry for forming carbon-carbon bonds. tandfonline.comsci-hub.se In the context of this compound, this reaction is employed to introduce substituents at the C-4 position of the piperidone ring. The reaction involves the condensation of this compound with a compound containing an active methylene (B1212753) group, which is a CH2 group flanked by two electron-withdrawing groups. This reaction is typically catalyzed by a weak base. tandfonline.com
A notable application is the synthesis of 4-arylidene-N-benzoylpiperidines. In these reactions, this compound is reacted with various aromatic aldehydes in the presence of a base to produce the corresponding 4-arylidene derivatives. These derivatives serve as important precursors for the synthesis of more intricate heterocyclic systems.
Another significant example is the reaction of this compound with malononitrile. tandfonline.comresearchgate.net This condensation results in the formation of 2-(1-benzoylpiperidin-4-ylidene)malononitrile. This product can then be utilized as a starting material for creating spiro-heterocycles. For instance, treating 2-(1-benzoylpiperidin-4-ylidene)malononitrile with hydrazine (B178648) hydrate (B1144303) can lead to the formation of spiro[piperidine-4,6'-pyrazolo[3,4-d]pyrimidine] derivatives.
The choice of catalyst and reaction conditions plays a crucial role in the outcome of the Knoevenagel condensation. Commonly used catalysts include piperidine, pyrrolidine, and ammonium (B1175870) acetate (B1210297). tandfonline.com The reaction is often conducted in a solvent like ethanol (B145695) or acetic acid, and sometimes water is removed as it is formed to drive the reaction towards the desired product.
Thermal Cyclization for Bicyclic Lactam Formation
Thermal cyclization reactions involving derivatives of this compound can lead to the creation of bicyclic lactams. wiley.com These structures are of significant interest due to their presence in a variety of biologically active compounds. The process generally involves an intramolecular reaction where a functional group on the N-benzoyl portion of the molecule reacts with a substituent on the piperidone ring. nih.gov
For example, an N-(o-aminobenzoyl)-4-piperidone derivative can undergo thermal cyclization. In this reaction, the amino group attacks the carbonyl group of the piperidone, resulting in the formation of a tricyclic system that incorporates a quinazolinone ring fused to the piperidine ring.
Another approach is the Dieckmann condensation of a diester derivative of this compound. While this is an intramolecular cyclization, it is typically promoted by a base rather than heat alone. However, a subsequent thermal decarboxylation of the resulting β-keto ester can be a critical step in forming a stable bicyclic lactam. The success of these cyclizations depends on factors such as the nature of the linking chain between the reacting groups, the presence of other substituents, and the reaction temperature.
Derivatization at the Piperidone Ring and N-Benzoyl Moiety
The carbonyl group of this compound is a prime location for chemical modifications, including the formation of epoxides. acs.org Epoxides are three-membered rings containing an oxygen atom and are valuable in synthesis due to their high reactivity. mdpi.com
A common method for creating an epoxide from this compound is the Corey-Chaykovsky reaction. This involves reacting the ketone with a sulfur ylide, such as dimethylsulfoxonium methylide or dimethylsulfonium methylide. acs.org The choice of ylide can affect the stereochemistry of the resulting spiro-epoxide.
These epoxides can then undergo various rearrangements to form other useful compounds. acs.org For instance, treatment with a Lewis acid can cause a rearrangement to form a bicyclic β-lactam. acs.org Alternatively, acid-catalyzed hydrolysis of the epoxide can produce a diol. The specific rearrangement that occurs is influenced by the reaction conditions and the substituents on the molecule.
The Wittig reaction and the Darzens condensation are established methods for forming carbon-carbon bonds at a carbonyl group, and both can be applied to this compound. iranchembook.ir
The Wittig reaction utilizes a phosphorus ylide to convert the carbonyl group into an alkene. tandfonline.com For example, reacting this compound with methyltriphenylphosphonium (B96628) bromide in the presence of a strong base produces 1-benzoyl-4-methylenepiperidine. A wide range of substituents can be introduced at the 4-position by using different Wittig reagents. chemicalbook.com
The Darzens condensation, on the other hand, involves reacting this compound with an α-halo ester in the presence of a base to form an α,β-epoxy ester, also known as a glycidic ester. chemicalbook.comnih.gov For instance, reacting this compound with ethyl chloroacetate (B1199739) and sodium ethoxide yields ethyl 3-(1-benzoylpiperidin-4-ylidene)glycidate. These glycidic esters can be further processed to create aldehydes or ketones. chemicalbook.com
Tetraoxane (B8471865) analogues, specifically 1,2,4,5-tetraoxanes, have garnered attention for their potential antimalarial properties. This compound can be used as a starting material for synthesizing these complex heterocyclic structures. nih.govacs.orgacs.orgnih.gov
The synthesis typically begins with the acid-catalyzed reaction of this compound with hydrogen peroxide. nih.gov This can lead to the formation of a gem-dihydroperoxide at the C-4 position. This intermediate can then condense with another molecule of this compound or a different ketone to form the 1,2,4,5-tetraoxane ring. nih.gov
One study reported the synthesis of dispiro-1,2,4,5-tetraoxanes by condensing this compound with 2-adamantanone (B1666556) and hydrogen peroxide using an acid catalyst. nih.gov The resulting product is a dispiro[adamantane-2,3'-(1',2',4',5'-tetraoxane)-6',4''-piperidine] derivative. The reaction conditions, including the choice of acid catalyst and solvent, are critical for obtaining good yields and preventing the decomposition of the peroxide intermediates. nih.gov
While this compound already possesses an acyl group on the nitrogen, the piperidone nitrogen in related compounds is a key site for derivatization through N-alkylation and N-acylation reactions. nih.gov To perform these reactions, one would typically start with a precursor like 4-piperidone monohydrate hydrochloride. sciencemadness.org
N-alkylation is generally achieved by reacting the secondary amine with an alkyl halide, such as methyl iodide or benzyl (B1604629) bromide, in the presence of a base. sciencemadness.org Reductive amination is another common technique for N-alkylation. un.org
N-acylation of the piperidone nitrogen can be carried out by reacting it with an acyl chloride or an acid anhydride. This allows for the introduction of a wide variety of acyl groups, which can have different electronic and steric properties compared to the benzoyl group. For example, reacting 4-piperidone with acetyl chloride would yield N-acetyl-4-piperidone.
Furthermore, the benzoyl group itself can be modified. For instance, electrophilic aromatic substitution on the phenyl ring of the N-benzoyl group can introduce substituents at various positions, depending on the directing effects of the amide group and the reaction conditions.
Interactive Data Tables
Derivatization Reactions of this compound
| Reaction Type | Reagents | Product Type |
| Knoevenagel Condensation | Active methylene compound, base | 4-Substituted piperidines |
| Thermal Cyclization | Heat | Bicyclic lactams |
| Epoxidation | Sulfur ylide (e.g., dimethylsulfoxonium methylide) | Spiro-epoxides |
| Wittig Reaction | Phosphorus ylide | Alkenes |
| Darzens Condensation | α-halo ester, base | α,β-Epoxy esters |
| Tetraoxane Synthesis | Hydrogen peroxide, ketone, acid catalyst | Dispiro-1,2,4,5-tetraoxanes |
| N-Alkylation | Alkyl halide, base | N-Alkyl-4-piperidones |
| N-Acylation | Acyl chloride or anhydride | N-Acyl-4-piperidones |
Knoevenagel Condensation Examples
| Active Methylene Compound | Product |
| Aromatic aldehyde | 4-Arylidene-N-benzoylpiperidine |
| Malononitrile | 2-(1-Benzoylpiperidin-4-ylidene)malononitrile |
Chemical Transformations and Reactive Properties of N Benzoyl 4 Piperidone
Reactivity of the 4-Piperidone (B1582916) Carbonyl Group
The carbonyl group at the 4-position of the piperidone ring is a primary site for nucleophilic attack, enabling a diverse array of chemical modifications.
The carbonyl group of N-Benzoyl-4-piperidone can be readily transformed into various other functional groups, significantly expanding its synthetic utility.
Hydroxyl Group: Reduction of the carbonyl group using reducing agents like lithium aluminum hydride (LAH) yields the corresponding secondary alcohol, N-benzoyl-4-hydroxypiperidine. flippingbook.com
Amino Group: The ketone can be converted to an amino group through reductive amination. For instance, reaction with an amine in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) produces a 4-amino-N-benzoylpiperidine derivative. mdpi.com Another method involves the formation of an oxime by reacting this compound with hydroxylamine, followed by hydrogenation to yield 4-amino-1-benzoylpiperidine. googleapis.com
Nitrile Group: The Strecker synthesis can be employed to introduce a nitrile group. This involves reacting the ketone with an alkali metal cyanide and an ammonium (B1175870) salt to form an α-aminonitrile. Additionally, a Knoevenagel condensation with ethyl cyanoacetate, in the presence of ammonium acetate (B1210297) and acetic acid, can yield an α,β-unsaturated nitrile. google.com
Carboxyl and Ester Groups: While direct conversion to a carboxyl or ester group from the ketone is less common, multi-step sequences can achieve this. For example, a Wittig-type reaction can introduce a carbon-carbon double bond, which can then be oxidatively cleaved to a carboxylic acid.
Aldehyde Functionalities: The introduction of an aldehyde group can be achieved through various synthetic routes, often involving the creation of a carbon-carbon bond at the 4-position followed by functional group manipulation.
A summary of reagents for these transformations is provided in the table below.
| Target Functionality | Reagent(s) |
| Hydroxyl | Lithium aluminum hydride (LAH) flippingbook.com |
| Amino | Amine, Sodium triacetoxyborohydride mdpi.com |
| Hydroxylamine, Platinum(IV) oxide, H2 googleapis.com | |
| Nitrile | Alkali metal cyanide, Ammonium salt (Strecker synthesis) |
| Ethyl cyanoacetate, Ammonium acetate, Acetic acid google.com |
While direct participation of this compound in the classical Gewald reaction (which typically involves an α-methylene ketone, a nitrile, and elemental sulfur) is not extensively documented, its derivatives can undergo related cyclization reactions. The reactivity of the carbonyl group allows for the formation of intermediates that can participate in Gewald-type syntheses of fused thiophene (B33073) rings.
Conversion to Hydroxyl, Halogen, Amino, Nitrile, Carboxyl, Ester, and Aldehyde Functionalities
Transformations Involving the N-Benzoyl Moiety and Piperidine (B6355638) Nitrogen
The N-benzoyl group plays a crucial role in modulating the reactivity of the piperidine nitrogen. It can be removed or transformed to allow for further functionalization.
The N-benzoyl group can be removed under specific conditions to liberate the secondary amine. This deprotection is often a key step in multi-step syntheses. One common method is hydrogenolysis, where the compound is treated with hydrogen gas in the presence of a catalyst, such as palladium on carbon. flippingbook.com This process cleaves the amide bond, yielding piperidin-4-one and benzaldehyde (B42025).
Once the N-benzoyl group is removed, the resulting secondary amine of the 4-piperidone is available for further functionalization. Alkylation and acylation reactions at the nitrogen atom are common strategies to introduce a wide variety of substituents. nih.gov
Alkylation: The nitrogen can be alkylated using various alkyl halides or other electrophilic alkylating agents in the presence of a base. wiley.comrsc.org For example, reaction with 2-(thiophen-2-yl) ethyl methanesulfonate (B1217627) introduces a thienylethyl group. wiley.com
Acylation: Acylation with acyl chlorides or anhydrides introduces new acyl groups to the nitrogen. nih.govnih.gov For instance, reaction with propionyl chloride yields the corresponding N-propionyl derivative. wiley.com
These reactions are fundamental in building a diverse library of 4-piperidone derivatives with varied biological activities.
Hydrogenolysis and Removal of the Benzyl (B1604629) Group
Stereochemical Aspects of Reactions with this compound Derivatives
Reactions involving the 4-position of this compound can lead to the formation of stereoisomers. The stereochemical outcome of these reactions is often influenced by the nature of the reagents and the reaction conditions.
The reduction of the carbonyl group can produce both axial and equatorial alcohols. The stereoselectivity of this reduction can be controlled by the choice of the reducing agent. Similarly, reactions of organometallic reagents with the carbonyl group can also lead to mixtures of stereoisomers. acs.org The stereochemistry of the products, such as the distinction between axial and equatorial substituents on the piperidine ring, can be determined using techniques like single-crystal X-ray diffraction.
Spectroscopic and Structural Elucidation of N Benzoyl 4 Piperidone and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
NMR spectroscopy is a cornerstone technique for the detailed structural analysis of N-Benzoyl-4-piperidone and its derivatives, offering insights into the atomic arrangement and conformational dynamics.
1H and 13C NMR for Structural Assignment
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the structural integrity of this compound. The chemical shifts observed in the NMR spectra are indicative of the electronic environment of the protons and carbons within the molecule. For instance, the attachment of the benzoyl group is validated by the downfield shifts of the carbonyl carbons to approximately 170 ppm and the aromatic protons appearing in the δ 7.2–7.5 ppm region. In deuterated chloroform (B151607) (CDCl₃), the ¹H NMR spectrum of N-benzyl-4-piperidone, a related compound, shows the benzyl (B1604629) and piperidone protons at specific chemical shifts, confirming the structure. google.com
Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed for more complex derivatives to establish detailed structural assignments and conformational analyses. researchgate.net These advanced methods help in resolving overlapping signals and providing unambiguous assignments of protons and carbons, which is particularly useful in distinguishing between different stereoisomers.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound and Related Compounds
| Compound | Nucleus | Chemical Shift (ppm) | Solvent | Reference |
|---|---|---|---|---|
| N-Benzyl-4-piperidone | ¹H | 7.39-7.28 (m, 5H), 3.65 (s, 2H), 2.77 (t, 4H), 2.48 (t, 4H) | CDCl₃ | google.com |
| N-Benzoylpiperidine | ¹³C | Rotational barriers studied, specific shifts not detailed | Various | researchgate.net |
| N-benzyl-(3E,5E)-3,5-bis(2-hydroxybenzylidene)-4-piperidone | ¹H | 8.90 (2H, s), 8.00 (2H, s), 7.40 (2H, d, J = 8.0 Hz), 6.90 (2H, d, J = 7.5 Hz), 6.80 (2H, d, J = 8.0 Hz), 6.70 (2H, d, J = 7.5 Hz), 3.83 (2H, s), 3.71 (4H, s) | CDCl₃ | mdpi.com |
| N-benzyl-(3E,5E)-3,5-bis(2-hydroxybenzylidene)-4-piperidone | ¹³C | 187.4, 157.6, 139.1, 134.0, 132.0, 131.3, 131.0, 129.8, 129.1, 127.9, 123.4, 120.1, 116.6, 62.1, 55.6 | CDCl₃ | mdpi.com |
| 1-benzyl-3,5-dimethyl-2,6-diphenylpiperidin-4-one | Stereochemistry confirmed by single-crystal X-ray diffraction | researchgate.net |
Molecular Dynamics Studies Using NMR Spectroscopy
Dynamic NMR (DNMR) spectroscopy is a powerful tool to investigate the molecular motions and conformational changes in this compound derivatives. researchgate.net These studies often focus on restricted rotation around the amide (N-CO) bond, a phenomenon that gives rise to distinct E/Z diastereomers in solution. researchgate.net Variable-temperature NMR experiments allow for the determination of the energy barriers for these rotational processes. For a series of N-benzoyl piperidine (B6355638) derivatives, the free energy of activation (ΔG‡) for C-N bond rotation was determined. researchgate.net For instance, a 4-chloro substituent on the benzoyl group was found to increase the rotational barrier, while a 4-methoxy group decreased it. researchgate.net
These studies reveal that the piperidine ring can exist in various conformations, such as chair and boat forms. researchgate.net The presence of bulky substituents can influence the equilibrium between these conformations. researchgate.net Computational studies are often used in conjunction with NMR data to model the stable conformers and transition states.
Infrared and Ultraviolet-Visible Spectroscopic Characterization
IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic properties of this compound and its derivatives.
Vibrational Analysis and Functional Group Identification
Infrared (IR) spectroscopy is instrumental in identifying the key functional groups within the this compound structure. The most prominent absorption bands include the carbonyl (C=O) stretching vibration of the piperidone ring and the amide carbonyl stretching vibration. The piperidone C=O stretch typically appears around 1723 cm⁻¹. tandfonline.com The amide C=O stretch is observed at approximately 1650 cm⁻¹, and the C-N stretch is found near 1250 cm⁻¹. Variations in the positions of these peaks can indicate phenomena such as tautomerism or hydrogen bonding. The presence of the benzoyl group is further confirmed by characteristic aromatic C-H and C=C stretching vibrations.
Table 2: Key IR Absorption Frequencies for this compound and Related Compounds
| Compound | Functional Group | Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| This compound | Amide C=O stretch | ~1650 | |
| This compound | C-N stretch | ~1250 | |
| N-benzyl-4-formylpiperidine | C=O stretch | 1723 | tandfonline.com |
| N-benzyl-(3E,5E)-3,5-bis(2-hydroxybenzylidene)-4-piperidone | OH, C=O, C=C | 3235, 1706, 1661, 1604 | mdpi.com |
Electronic Absorption Profile Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The UV-Vis spectrum of this compound and its derivatives is characterized by absorption bands corresponding to π → π* and n → π* transitions. The benzoyl group, with its conjugated system, is the primary chromophore responsible for the observed absorptions. Shifts in the maximum absorption wavelength (λmax) can be used to study tautomeric equilibria. For example, a derivative, N-benzyl-(3E,5E)-3,5-bis(2-hydroxybenzylidene)-4-piperidone, exhibits λmax at 306 nm and 357 nm in methanol. mdpi.com
Mass Spectrometry for Molecular Characterization
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound and its derivatives. nih.gov The molecular ion peak ([M]⁺) in the mass spectrum confirms the molecular weight of the compound. For this compound (C₁₂H₁₃NO₂), the calculated molecular weight is 203.24 g/mol. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula. mdpi.com
Fragmentation patterns observed in the mass spectrum provide valuable structural information. Common fragmentation pathways for piperidone derivatives involve cleavage of the piperidine ring and loss of substituents. In the case of N-benzyl-4-piperidone, a prominent peak at m/z 91 is often observed, corresponding to the stable tropylium (B1234903) cation (C₇H₇⁺) formed from the benzyl group. nih.gov
X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method has been instrumental in elucidating the solid-state conformation and intermolecular interactions of this compound derivatives. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, researchers can determine bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation. Furthermore, this technique reveals how molecules pack together in the crystal lattice, offering insights into non-covalent interactions such as hydrogen bonds and van der Waals forces that stabilize the crystal structure.
For instance, the analysis of various N-substituted piperidin-4-ones has confirmed their molecular structures and provided detailed stereochemical information. Studies on derivatives like N-benzylpiperidin-4-ones have utilized X-ray diffraction to confirm conformations that were initially predicted by spectral methods like NMR. sci-hub.se The solid-state structure provides a definitive picture of the molecule's preferred shape and the orientation of its substituent groups, which is crucial for understanding its chemical reactivity and biological activity.
The introduction of bulky substituents on the nitrogen atom or at other positions on the piperidone ring can significantly influence the ring's conformation. X-ray studies have been pivotal in identifying these conformational changes, revealing deviations from the typical chair conformation to boat, twist-boat, or half-chair forms in various derivatives. nih.gov These conformational preferences are often a result of minimizing steric strain within the molecule.
The crystal system and space group are fundamental properties of a crystalline solid, describing the symmetry of the unit cell and the arrangement of molecules within it. This information is a direct output of single-crystal X-ray diffraction analysis. This compound derivatives have been found to crystallize in several of the seven crystal systems, with the monoclinic system being particularly common. sci-hub.seresearchgate.netijert.org
The space group provides a more detailed description of the symmetry elements present in the crystal, such as rotation axes, screw axes, mirror planes, and glide planes. For example, the space group P21/n, which is frequently observed for piperidone derivatives, belongs to the monoclinic system and indicates the presence of a twofold screw axis and a glide plane. sci-hub.seijert.orgnih.govacs.org The specific crystal system and space group are crucial for accurate structure determination and refinement.
The following table summarizes the crystallographic data for several derivatives of this compound.
| Compound Name | Crystal System | Space Group | Reference |
| N-benzyl-2,6-bis(4-methoxyphenyl)-3,5-dimethylpiperidin-4-one | Monoclinic | P21/n | sci-hub.se |
| t-(3)-benzyl-r-(2),c-(6)-diphenyl piperidin-4-one-oxime | Monoclinic | P1 21/c 1 | researchgate.net |
| 3,5-bis(arylidene)-N-benzenesulfonyl-4-piperidone (derivative a) | Monoclinic | P21/n | nih.govacs.org |
| 3,5-bis(arylidene)-N-benzenesulfonyl-4-piperidone (derivatives b, c, d) | Triclinic | P1 | nih.govacs.org |
| 1-azabicyclo[3.3.1]nonane-2,6-dione | Orthorhombic | P21cn | rsc.orgrsc.org |
| 4-chloro-N-{[1-(4-chlorobenzoyl) piperidin-4-yl]methyl} benzamide (B126) hydrate (B1144303) | Monoclinic | P21/n | ijert.org |
| (E)-1-benzyl-N-(4-chlorobenzylidene)piperidin-4-amine | Orthorhombic | P21 | researchgate.net |
The piperidine ring, a core structure in this compound, is conformationally flexible and can adopt several non-planar forms, with the chair conformation generally being the most stable. However, the introduction of substituents and the presence of the benzoyl group can lead to other conformational preferences in the solid state, such as boat, twist-boat, and half-chair conformations, to alleviate steric strain.
X-ray crystallography has been essential in determining the precise conformation of the piperidone ring in various derivatives. For instance, in N-benzyl-2,6-bis(4-methoxyphenyl)-3,5-dimethylpiperidin-4-one, the piperidine ring adopts a chair conformation with bulky substituents oriented equatorially to minimize steric hindrance. sci-hub.se Similarly, the piperidine ring in t-(3)-benzyl-r-(2),c-(6)-diphenyl piperidin-4-one-oxime also exists in a chair conformation. researchgate.net
In contrast, some derivatives are forced into non-chair conformations. The introduction of a bulky benzoyl group on the nitrogen atom can lead to significant steric interactions, favoring a non-chair conformation for the piperidone ring. In the case of 1-azabicyclo[3.3.1]nonane-2,6-dione, a derivative formed from N-benzyl-4-piperidone, a boat-chair conformation is observed in the solid state. rsc.orgrsc.org The presence of conjugated ketone systems in 1-Benzyl-3,5-bis(2-thienylmethylene)-4-piperidone results in the piperidone ring adopting a half-chair conformation. nih.gov The piperidine ring in N-acetyl-piperidine carboxylic acid (Ac-Pip-OH) has been observed to adopt a chair-like conformation. wiley.com
The following table summarizes the observed solid-state conformations of the piperidine ring in several derivatives.
| Compound Name | Ring Conformation | Reference |
| N-benzyl-2,6-bis(4-methoxyphenyl)-3,5-dimethylpiperidin-4-one | Chair | sci-hub.se |
| N-benzoyl-3-ethyl-2,6-diphenylpiperidin-4-one | Non-chair | |
| t-(3)-benzyl-r-(2),c-(6)-diphenyl piperidin-4-one-oxime | Chair | researchgate.net |
| 1-azabicyclo[3.3.1]nonane-2,6-dione | Boat-Chair | rsc.orgrsc.org |
| 1-Benzyl-3,5-bis(2-thienylmethylene)-4-piperidone | Half-chair | nih.gov |
| N-acetyl-piperidine carboxylic acid (Ac-Pip-OH) | Chair-like | wiley.com |
Computational Chemistry and Theoretical Investigations of N Benzoyl 4 Piperidone
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study various facets of N-Benzoyl-4-piperidone and related analogs, from their fundamental geometry to their spectroscopic and reactive characteristics.
Computational studies, often employing DFT methods like B3LYP with basis sets such as 6-31G(d), are used to determine the most stable three-dimensional structure (geometry optimization) of this compound derivatives. mdpi.com These calculations help in understanding how different substituents on the benzoyl or piperidone rings influence the molecule's shape, bond lengths, and bond angles. mdpi.com For instance, replacing a benzyl (B1604629) group with a methyl group at the nitrogen atom does not significantly alter the core geometrical parameters of the piperidone ring. mdpi.com
A crucial aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are key to understanding a molecule's reactivity and kinetic stability. researchgate.net The energy gap between the HOMO and LUMO (E_GAP = E_LUMO - E_HOMO) is a critical parameter; a smaller gap generally implies higher chemical reactivity and polarizability. amazonaws.com
In studies of N-substituted-4-piperidone analogues, the distribution of HOMO and LUMO is significantly affected by substituents on the aromatic rings. mdpi.com For the unsubstituted N-benzyl-4-piperidone curcumin (B1669340) analogue, the HOMO is typically localized on the 4-piperidone (B1582916) ring and its exocyclic double bonds, while the LUMO is distributed more broadly across the molecule, excluding the N-benzyl group. mdpi.com Introducing different substituents can alter this distribution. mdpi.com The energies of the HOMO and LUMO for N-benzyl derivatives have been found to be higher than their N-methyl counterparts, resulting in a smaller HOMO-LUMO gap for the N-benzyl series, suggesting potentially higher reactivity. mdpi.com
Table 1: Frontier Molecular Orbital Energies (eV) for N-Benzyl-4-piperidone Analogues
| Compound Analogue | E_HOMO (eV) | E_LUMO (eV) | E_GAP (eV) |
|---|---|---|---|
| N-benzyl, unsubstituted rings | -5.69 | -1.89 | 3.80 |
| N-benzyl, halogen-substituted rings | -5.85 | -2.23 | 3.62 |
| N-benzyl, 4-dimethylamino substituted rings | -4.87 | -1.50 | 3.37 |
DFT calculations are instrumental in predicting spectroscopic properties, which can then be compared with experimental data from techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. bohrium.com By computing the harmonic vibrational frequencies, a theoretical spectrum can be generated. researchgate.net These theoretical predictions are vital for the accurate assignment of vibrational modes observed in experimental spectra.
For complex molecules, a detailed understanding of the vibrational modes is achieved through Potential Energy Distribution (PED) analysis. researchgate.net This analysis connects the calculated frequencies to specific molecular motions, such as C-H stretching, C=O bending, or ring deformations. researchgate.net Studies on related piperidine (B6355638) structures have shown that DFT methods, such as B3LYP with the 6-311++G(d,p) basis set, can accurately reproduce experimental vibrational spectra after applying a suitable scaling factor to the calculated frequencies. bohrium.comresearchgate.net This agreement between theoretical and experimental data validates the accuracy of the computed molecular geometry and electronic structure.
To understand the regioselectivity of chemical reactions, global reactivity descriptors like the HOMO-LUMO gap are insufficient. Local reactivity indices, derived from DFT, pinpoint the most reactive sites within a molecule for electrophilic, nucleophilic, or radical attack. mdpi.com
The Fukui function, f(r), is a widely used local reactivity descriptor that indicates the change in electron density at a specific point when an electron is added to or removed from the system. amazonaws.com The Parr function, which is related to the Fukui function, has also been proposed as a powerful tool for predicting reactive sites, particularly for Michael additions. mdpi.com
In a computational study of N-substituted-4-piperidone curcumin analogues, Fukui (f+) and Parr (P+) functions were calculated to predict the reactivity towards nucleophiles. mdpi.com The analysis focused on the α,β-unsaturated ketone system within the molecules, specifically the carbonyl carbon (C9) and the β-carbon (C7). mdpi.com The results indicated that the β-carbon (C7) is more susceptible to nucleophilic attack than the carbonyl carbon (C9), suggesting a preference for 1,4-addition (Michael addition) over 1,2-addition. The Parr function predicted a more significant difference in reactivity between these two sites compared to the Fukui function. mdpi.com
Table 2: Calculated Fukui (f+) and Parr (P+) Functions for Nucleophilic Attack on an N-Benzyl-4-piperidone Analogue
| Atomic Site | Fukui Function (f+) | Parr Function (P+) |
|---|---|---|
| C7 (β-carbon) | 0.081 | 0.432 |
| C9 (carbonyl carbon) | 0.076 | 0.089 |
Prediction of Spectroscopic Parameters and Vibrational Assignments
Molecular Dynamics Simulations and Conformational Landscape Analysis
While DFT calculations provide insights into a static, minimum-energy structure, molecules in reality are dynamic entities that can adopt various shapes or conformations. Molecular dynamics (MD) simulations and conformational analysis are computational techniques used to explore this dynamic behavior. researchgate.net
Conformational analysis of N-benzoyl-4-piperidones has revealed that the introduction of the bulky benzoyl group on the nitrogen atom can lead to the adoption of non-chair conformations for the piperidone ring. This is to minimize steric strain between the benzoyl group's carbonyl and adjacent substituents on the ring. Dynamic NMR studies on N-benzoyl piperidine derivatives have shown restricted rotation around the N-CO amide bond, leading to the existence of E/Z diastereomers in solution. researchgate.net The energy barrier for this rotation is influenced by substituents on the benzoyl ring; for example, a 4-chloro substituent increases the rotational barrier, while a 4-methoxy group decreases it. researchgate.net
Potential Energy Scan (PES) studies, a computational method to map the energy as a function of one or more torsional angles, can be employed to systematically investigate the conformational preferences and rotational barriers in these molecules. researchgate.net These studies are crucial for understanding the flexibility of the molecule and identifying the most stable conformers, which is essential for predicting its biological activity and interactions with molecular targets.
Electrochemical Behavior Studies
Computational electrochemistry, often using DFT, allows for the prediction of redox properties, such as oxidation potentials. rsc.org These theoretical calculations complement experimental techniques like cyclic voltammetry and provide a molecular-level understanding of electron transfer processes. mdpi.com
Theoretical studies on N-benzyl-4-piperidone curcumin analogues have been performed to calculate their oxidation potentials and elucidate the mechanism of their electrochemical oxidation. mdpi.comresearchgate.net Using DFT functionals like M06 and M06-2x, researchers have modeled the oxidation process. mdpi.com
The results from these studies show that N-benzyl-4-piperidone analogues undergo an irreversible, two-electron oxidation process that is diffusion-controlled. mdpi.comresearchgate.netresearchgate.net A strong correlation (R² = 0.9846) was found between the experimentally measured oxidation potentials and those calculated using the M06 functional, indicating that the theoretical model accurately represents the oxidation process for these compounds. mdpi.comresearchgate.net The calculations also suggested that the oxidized species exists in a singlet electronic state. mdpi.com The irreversible nature of the oxidation is proposed to be due to subsequent chemical reactions, such as dimerization of the oxidized molecule. mdpi.comresearchgate.net
Table 3: Comparison of Experimental and Theoretical Oxidation Potentials (V) for N-Benzyl-4-piperidone Curcumin Analogues
| Substituent on Phenyl Ring | Experimental E_p (V) | Calculated E_ox (V) (M06) |
|---|---|---|
| -H | 0.86 | 0.85 |
| -Cl | 0.89 | 0.91 |
| -OCH3 | 0.72 | 0.68 |
Proton-Coupled Electron Transfer (PCET) Analysis
Proton-coupled electron transfer (PCET) describes chemical reactions involving the concerted or stepwise transfer of both a proton and an electron. acs.org This mechanism is crucial for understanding the reactivity of many molecules, as it can provide a lower-energy pathway compared to the separate transfer of a proton and then an electron (or vice versa), which would involve high-energy charged intermediates. acs.org The feasibility of a PCET pathway is often evaluated by calculating the bond dissociation free energies (BDFEs) of the relevant bonds, such as N-H or C-H bonds. pku.edu.cn
While specific PCET studies focused exclusively on this compound are not extensively detailed in the reviewed literature, relevant research on structurally similar compounds provides valuable insights. A combined experimental and theoretical study was conducted on the electrochemical behavior of N-substituted-4-piperidone curcumin analogs, including N-benzyl-4-piperidones. mdpi.comresearchgate.net In that analysis, density functional theory (DFT) was used to calculate the BDEs for labile C-H bonds within the compounds. mdpi.comresearchgate.net The results suggested that neither the N-benzyl nor the N-methyl series of compounds demonstrated a significant tendency or preference for a proton-coupled electron transfer (PCET) oxidation process. mdpi.comresearchgate.netgrafiati.com The irreversible electrochemical behavior observed was instead proposed to be due to a potential dimerization of the compounds through a Shono-type oxidation, a common reaction in tertiary heterocyclic amines. mdpi.comresearchgate.net
Molecular Docking and Protein-Ligand Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. innovareacademics.in This method is widely employed in medicinal chemistry to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein. innovareacademics.inscilit.com Studies on N-benzoyl and N-benzyl piperidine derivatives have been conducted to elucidate their binding modes and potential as inhibitors for various enzymes and receptors. innovareacademics.innih.gov These computational analyses are crucial for structure-based drug design and for optimizing the affinity and selectivity of lead compounds. nih.gov
For instance, derivatives of N-benzoyl-1H-indole-3-carboxaldehyde were studied for their potential to inhibit enzymes like ATPase, enoyl reductase, and dihydrofolate reductase through molecular docking. innovareacademics.in Similarly, N-benzyl-4-piperidone has been used as a core structure to synthesize analogs targeting proteins like the estrogen receptor (ER)-α in breast cancer research. unimed.ac.id Such studies provide a theoretical basis for the observed biological activity and guide further chemical synthesis and evaluation. innovareacademics.in
Identification of Binding Pockets and Interaction Modes
The effectiveness of a ligand is determined by how well it fits into the binding pocket of a target protein and the specific non-covalent interactions it forms with the surrounding amino acid residues. Molecular docking studies on this compound and its analogs have identified key interaction modes that stabilize the ligand-protein complex.
Commonly observed interactions include:
Hydrogen Bonds: The carbonyl group of the benzoyl moiety can act as a hydrogen bond acceptor, a crucial interaction for anchoring the ligand within the binding site. nih.gov
Hydrophobic and Lipophilic Interactions: The benzoyl and piperidine rings provide hydrophobic surfaces that can interact favorably with nonpolar residues in the binding pocket. nih.govnih.gov The benzoyl portion is often found located in wide lipophilic channels of enzymes. nih.gov
π-π Stacking and π-Cation Interactions: The aromatic benzoyl ring can engage in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan. nih.gov Additionally, the protonated piperidine nitrogen can form π-cation interactions with these same aromatic residues. nih.gov
Salt Bridges: In its protonated state, the piperidine nitrogen can form strong ionic interactions, or salt bridges, with negatively charged residues such as aspartate (Asp) and glutamate (B1630785) (Glu). nih.gov
Specific docking studies have provided detailed insights into these interactions. For example, in a study of piperidine-based compounds targeting the sigma 1 receptor (S1R), the piperidine nitrogen formed a bidentate salt bridge with the carboxylate groups of Glu172 and Asp126. nih.gov The same ligands were also stabilized by a π-cation interaction between the ionized nitrogen and a Phe107 residue. nih.gov In another study, a curcumin analog derived from N-benzyl-4-piperidone was docked into the estrogen receptor protein (ER)-α, showing a binding affinity of -8.7 kcal/mol, which indicated better stability than the native ligand. unimed.ac.id
The following table summarizes findings from molecular docking studies on various N-benzoyl and N-benzyl piperidine derivatives, illustrating the target proteins, binding affinities, and key interacting residues.
| Ligand Type | Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues & Interaction Types |
| N-Benzylpiperidine derivative | Sigma 1 Receptor (S1R) | - | Glu172, Asp126 (Salt Bridge); Phe107 (π-Cation) nih.gov |
| (3E,5E)-1-benzyl-3,5 bis (3 (benzyloxy)benzylidene) piperidin-4-one | Estrogen Receptor (ER)-α | -8.7 | Not specified unimed.ac.id |
| N-Benzoyl-3-indolyl heterocycle | ATPase, Enoyl Reductase | Not specified | Not specified innovareacademics.in |
| Benzoylpiperidine derivative | Monoacylglycerol Lipase (MAGL) | - | E53, H272 (H-bond via hydroxyl group on a modified ligand) nih.gov |
| 4-amino-4-benzylpiperidine derivative | Protein Kinase B (PKBβ) | - | Glu236 (Interaction with 4-amino group) acs.org |
These studies collectively highlight that the this compound scaffold can be effectively accommodated in various protein binding pockets, with the benzoyl and piperidine moieties playing distinct and crucial roles in establishing high-affinity interactions.
Medicinal Chemistry and Biological Applications of N Benzoyl 4 Piperidone and Its Derivatives
The Benzoylpiperidine Moiety as a Privileged Structure in Drug Discovery
The phenyl(piperidin-4-yl)methanone, or benzoylpiperidine, fragment is recognized as a privileged structure in the field of medicinal chemistry. mdpi.comrawdatalibrary.netnih.gov This designation stems from its frequent appearance in a wide array of bioactive small molecules that exhibit diverse therapeutic and diagnostic properties. mdpi.comrawdatalibrary.netnih.gov The metabolic stability of the benzoylpiperidine fragment, coupled with its synthetic accessibility and the ease with which it can be functionalized, makes it a valuable scaffold for drug design and development. mdpi.com
Occurrence in Bioactive Compounds and Pharmacophores
The benzoylpiperidine motif is a core structural component in numerous bioactive compounds, spanning a broad spectrum of therapeutic areas. mdpi.comrawdatalibrary.netnih.gov It is found in agents developed for cancer, psychosis, thrombosis, arrhythmia, tuberculosis, parasitic infections, diabetes, and neuroprotection. mdpi.comrawdatalibrary.netnih.gov
A notable example is the 4-(p-fluorobenzoyl)piperidine fragment, which is a key pharmacophore in potent 5-HT₂A receptor antagonists like ketanserin (B1673593) and altanserin. mdpi.com This specific moiety is considered crucial for the ligand's ability to anchor or orient itself within the 5-HT₂A receptor. mdpi.com Consequently, the benzoylpiperidine framework is a recurring feature in the design of new antipsychotic drugs that target serotoninergic and dopaminergic systems. mdpi.comnih.gov
Bioisosteric Replacements and Structure-Activity Relationship (SAR) Considerations
In medicinal chemistry, the benzoylpiperidine moiety is often considered a potential bioisostere of the piperazine (B1678402) ring. mdpi.comrawdatalibrary.netdntb.gov.ua Bioisosterism is a strategy used to design new compounds by replacing a part of a lead molecule with a sterically and electronically similar group to improve its pharmacological properties. researchgate.net When replacing a piperazine ring with a piperidine (B6355638), the introduction of a carbonyl group, as in the benzoylpiperidine structure, can help to compensate for the loss of a nitrogen atom and potentially establish new, beneficial interactions with the biological target. mdpi.com
Structure-activity relationship (SAR) studies are crucial for understanding how modifications to a chemical structure affect its biological activity. For benzoylpiperidine derivatives, SAR studies have provided valuable insights. For instance, research on a series of VAChT ligands showed that the inclusion of a benzoylpiperidine portion did not lead to significant improvements in binding affinity. mdpi.com In contrast, studies on tyrosinase inhibitors revealed that benzoyl analogues were generally slightly more potent than their cinnamoyl counterparts. nih.gov
Further SAR investigations on 4-benzylpiperidine (B145979) derivatives as sigma (σ) receptor ligands have demonstrated that most of these compounds exhibit high affinity in the nanomolar range for σ receptor subtypes, with little to no affinity for 5-HT₁A and D₂ receptors. acs.org The nature of the substituent on the piperidine nitrogen can significantly influence the affinity for these receptors. acs.org These studies underscore the importance of the benzoylpiperidine scaffold and the impact of its substitution patterns on biological activity.
N-Benzoyl-4-piperidone as a Key Intermediate in Pharmaceutical Synthesis
This compound serves as a crucial building block in the synthesis of a variety of pharmaceutical agents due to its versatile chemical nature. The carbonyl group at the 4-position and the benzoyl group on the nitrogen atom provide reactive sites for further molecular elaboration, making it an important intermediate in the production of several classes of drugs. google.com
Precursor for Donepezil and Analogues
This compound is a key precursor in the synthesis of Donepezil, a widely used drug for the treatment of Alzheimer's disease. frontiersin.org The synthesis of Donepezil typically involves the condensation of an indanone moiety with a derivative of N-benzylpiperidine-4-carboxaldehyde. nih.govrsc.org N-benzyl-4-piperidone can be converted to the necessary N-benzyl-4-formylpiperidine intermediate through various synthetic routes. researchgate.net The development of efficient and scalable methods for this conversion is a significant area of research. researchgate.net Furthermore, substituted N-benzylic 4-piperidones are employed in the synthesis of Donepezil analogues to explore how modifications to the piperidine ring affect the drug's inhibitory potency on acetylcholinesterase. kcl.ac.uk
Synthesis of Fentanyl and Related Opioid Analogues
This compound, or more commonly its N-benzyl analogue, N-benzyl-4-piperidone, is a critical starting material in the synthesis of the potent opioid analgesic, Fentanyl, and its numerous analogues. who.intnews-medical.net The synthesis often involves the reductive amination of N-benzyl-4-piperidone with aniline, followed by acylation and debenzylation to yield norfentanyl. who.intun.org Norfentanyl is then alkylated to produce Fentanyl. un.org Variations in the aniline, acyl, and alkylating groups allow for the creation of a wide array of Fentanyl analogues. who.int For instance, the synthesis of 4-aryl-fentanyl analogues begins with the reaction of appropriately substituted anilines with N-benzyl-4-piperidone. nih.gov This highlights the central role of N-benzyl-4-piperidone in the production of this important class of analgesics.
Development of Analgesic, Antihistamine, and Antipsychotic Agents
The versatile structure of this compound and its derivatives makes them valuable intermediates in the development of a broad range of therapeutic agents beyond Donepezil and Fentanyl.
Analgesic Agents: The benzoylpiperidine scaffold is found in various analgesic compounds. For example, derivatives of 1-benzoylpiperidine-4-carboxylic acid are used in the synthesis of short-acting opioid analgesics. Additionally, benzyl (B1604629) piperidine derivatives have been investigated as inhibitors of fatty acid amide hydrolase (FAAH), a target for developing new pain treatments. nih.gov
Antihistamine Agents: Piperidine derivatives are a common feature in antihistamine drugs. auburn.edunih.gov The synthesis of some antihistamines involves the use of N-substituted-4-piperidones. For example, in the synthesis of loratadine (B1675096) analogues, chiral hydroxyl-containing N-substituted-4-piperidones are key intermediates. rsc.org Ebastine, a second-generation antihistamine, also features a piperidine ring, demonstrating the importance of this heterocycle in the development of anti-allergic drugs. nih.gov
Antipsychotic Agents: The benzoylpiperidine moiety is a well-established pharmacophore in the design of antipsychotic drugs, particularly those targeting serotonin (B10506) and dopamine (B1211576) receptors. mdpi.comnih.gov The 4-(p-fluorobenzoyl)piperidine fragment is a key component of several antipsychotic agents. mdpi.com The synthesis of various piperidine derivatives, including those derived from this compound, continues to be an active area of research for the development of new and improved antipsychotic medications. nih.gov
Applications in Anti-inflammatory, Antiarrhythmic, and Antitumor Drug Development
The this compound scaffold is a valuable pharmacophore in the development of new therapeutic agents due to its broad range of biological activities. google.comclinmedkaz.orgclinmedkaz.org Derivatives of this compound have shown significant potential in the synthesis of drugs for treating inflammation, cardiac arrhythmias, and various cancers. google.comclinmedkaz.org The versatility of the piperidine ring allows for the introduction of various substituents, leading to compounds with diverse pharmacological profiles. google.comnih.gov
Anti-inflammatory Applications:
A series of N-substituted 3,5-bis(2-(trifluoromethyl)benzylidene)piperidin-4-one derivatives have been synthesized and evaluated for their anti-inflammatory properties. nih.gov Notably, compounds such as N-(3-methylbenzoyl)-3,5-bis-(2-(trifluoromethyl)benzylidene)piperidin-4-one (c6) and N-(2-chlorobenzoyl)-3,5-bis-(2-(trifluoromethyl)benzylidene)piperidin-4-one (c10) demonstrated potent anti-inflammatory activity. nih.gov These compounds were found to inhibit the production of key inflammatory mediators, including tumor necrosis factor (TNF)-α, interleukin-6 (IL-6), IL-1β, prostaglandin (B15479496) E2 (PGE2), and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. nih.gov In animal models, these derivatives significantly reduced carrageenan-induced paw edema in rats, with effects superior to those of celecoxib (B62257) and indomethacin. nih.gov The enhanced bioavailability of some of these derivatives, such as c6, compared to curcumin (B1669340), highlights their potential as leads for new anti-inflammatory drugs. nih.govmdpi.com
Antiarrhythmic Applications:
Piperidine derivatives are recognized for their potential in developing antiarrhythmic drugs. google.comclinmedkaz.org The membrane-stabilizing properties of these compounds, often attributed to their influence on ion channels, are a key area of investigation for managing cardiac arrhythmias. clinmedkaz.org While direct studies on this compound for antiarrhythmic effects are limited in the provided context, the broader class of piperidine derivatives has shown promise in this therapeutic area. clinmedkaz.org
Antitumor Applications:
Derivatives of this compound have emerged as a promising class of antitumor agents. researchgate.netmdpi.com Modifications to the core structure, including N-benzoylation, have led to compounds with enhanced cytotoxic profiles against various cancer cell lines. researchgate.net For instance, dissymmetric 3,5-bis(arylidene)-4-piperidones (BAPs) have shown selective cytotoxicity with minimal impact on normal cells. researchgate.net
Specifically, a series of N-substituted-3,5-bis(arylidene)-4-piperidone derivatives displayed significant cytotoxic activity against human carcinoma cell lines, with many compounds exhibiting IC50 values below 5 μM. researchgate.net Compounds bearing a 3-bromophenyl group were identified as particularly potent antitumor candidates. researchgate.net Furthermore, the inherent fluorescent properties of some of these derivatives could be advantageous for visualizing their distribution within tumor cells. researchgate.net The mechanism of action for these curcumin analogues is thought to involve the 1,5-diaryl-3-oxo-1,4-pentadienyl pharmacophore, which contains an α,β-unsaturated keto group that shows a preferential affinity for bio-thiols in tumor cells. researchgate.net
Pharmacological Activities of this compound Derivatives
Enzyme Inhibition Studies
Derivatives of this compound have been extensively investigated for their ability to inhibit acetylcholinesterase (AChE), a key enzyme in the breakdown of the neurotransmitter acetylcholine. nih.govnih.govacgpubs.org Inhibition of AChE is a primary therapeutic strategy for managing symptoms of Alzheimer's disease and other neurodegenerative disorders. mdpi.com
A notable series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and showed potent anti-AChE activity. nih.govacs.org Structure-activity relationship (SAR) studies revealed that substituting the benzamide (B126) with a bulky group in the para position significantly increased inhibitory activity. nih.gov Furthermore, introducing an alkyl or phenyl group at the nitrogen atom of the benzamide dramatically enhanced potency. nih.gov One of the most potent inhibitors identified was 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, with an IC50 value of 0.56 nM. nih.gov This compound exhibited an 18,000-fold greater affinity for AChE over butyrylcholinesterase (BuChE). nih.gov
Another study focused on (3E,5E)-3,5-bis(substituted-benzylidene)piperidin-4-ones, where the N-benzyl group was a common feature. acgpubs.org Among the synthesized compounds, 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one was the most potent AChE inhibitor with an IC50 of 12.55 µM. acgpubs.org In contrast, 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one was a more effective BuChE inhibitor and acted as a dual inhibitor of both enzymes. acgpubs.org These findings underscore the potential of the this compound scaffold in designing selective or dual-acting cholinesterase inhibitors.
| Compound | Target Enzyme | IC50 (µM) | Selectivity |
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | AChE | 0.00056 | 18,000-fold for AChE over BuChE |
| 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one | AChE | 12.55 | Selective for AChE |
| 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one | BuChE | 17.28 | Dual inhibitor (AChE IC50 = 18.04 µM) |
This table presents a selection of this compound derivatives and their reported inhibitory activities against cholinesterases.
N-substituted piperidine-4-(benzylidene-4-carboxylic acids), which include a benzoyl derivative, have been synthesized and evaluated as inhibitors of steroid-5α-reductase isozymes 1 and 2. nih.govmolaid.com This enzyme is a key target in the treatment of benign prostatic hyperplasia (BPH) and prostate cancer. The synthesized compounds demonstrated a wide range of inhibitory potencies against both human and rat enzymes. nih.gov
While specific IC50 values for the N-benzoyl derivative were not detailed in the provided search results, the study as a whole indicated that this class of compounds effectively inhibits 5α-reductase. nih.gov For instance, the diphenylacetyl derivative (compound 6) showed IC50 values of 3.44 µM and 0.37 µM for rat type 1 and 2 isozymes, respectively. nih.gov The dicyclohexylacetyl derivative (compound 7) was a potent inhibitor of the type 2 human and rat enzyme, with IC50 values of 60 nM and 80 nM, respectively. nih.gov These findings suggest that the N-acyl piperidine scaffold is a promising template for developing new 5α-reductase inhibitors.
Acetylcholinesterase (AChE) Inhibitory Activity
Receptor Binding and Modulation
This compound and its derivatives have been identified as antagonists of the histamine (B1213489) H1 receptor. This receptor plays a crucial role in allergic reactions, making its antagonists valuable in the treatment of such conditions. rsc.orgimrpress.com The piperidine moiety is a common structural feature in many H1 receptor antagonists. rsc.org
Research has highlighted the potential of this compound itself as an H1 receptor antagonist. Further studies on various piperidine derivatives have shown that the piperidine ring is a critical structural element for affinity at histamine receptors. For example, replacing a piperazine ring with a piperidine ring in certain compounds significantly enhanced affinity for the sigma-1 receptor while maintaining high affinity for the histamine H3 receptor, demonstrating the importance of the piperidine core in receptor binding. While detailed binding affinity data for this compound at the H1 receptor is not provided in the search results, its identification as an antagonist points to its potential as a lead structure for the development of new anti-allergic drugs.
Kappa-Opioid Receptor Ligand Activity
Derivatives of this compound have been investigated for their potential as ligands for opioid receptors, including the kappa-opioid receptor (KOR). google.com The KOR is a subject of significant interest in medicinal chemistry as it is involved in pain perception, and KOR agonists have shown potential as analgesics with a reduced risk of addiction and respiratory depression compared to mu-opioid receptor (MOR) agonists. ku.edu
Research into dynorphin (B1627789) A (Dyn A), an endogenous opioid peptide, has provided insights into the structural requirements for KOR affinity and efficacy. ku.edu Modifications to the C-terminal "address" domain of Dyn A analogues, including N-benzylation, have been explored to understand their impact on KOR binding. ku.edu While N-benzylation was found to decrease KOR affinity in some linear peptide analogues, the incorporation of other modifications at the C-terminus could counteract this effect, leading to a 2- to 4-fold increase in KOR affinity. ku.edu For instance, one N-benzylated analogue demonstrated a relatively high KOR affinity with a Ki value of 2.2 nM. ku.edu
Furthermore, cyclization of these peptide analogues has been shown to significantly influence KOR affinity and efficacy. For example, the cyclization of an N-benzylTyr¹-containing Dyn A analogue between specific positions resulted in a compound with high selectivity for the KOR and antagonist activity. ku.edu This highlights that modifications distant from the primary N-terminal "message" sequence can have a profound impact on the pharmacological profile of these ligands. ku.edu
The exploration of N-aryl-N-piperidin-4-yl-propionamide derivatives has also contributed to the understanding of opioid receptor ligands. google.com These compounds are being developed as µ-opioid receptor ligands for pain treatment. google.com
The following table summarizes the KOR affinity of a selected N-benzylated dynorphin A analogue.
| Compound | KOR Affinity (Ki) |
| N-benzylated Dyn A analogue | 2.2 nM ku.edu |
Sigma Receptor Ligand Development
The sigma receptors, which are distinct from opioid receptors, have emerged as promising targets for therapeutic intervention in a variety of human diseases. d-nb.info These receptors are classified into two main subtypes, σ1 and σ2. nih.gov A significant number of benzylpiperidine and benzylpiperazine derivatives have demonstrated notable affinity for sigma receptors. d-nb.info
The development of ligands for sigma receptors has often been guided by ligand-based design, utilizing pharmacophore models that outline the key structural features required for binding. acs.org These models typically include a basic nitrogen atom, two hydrophobic regions, and sometimes a hydrogen-bonding site. acs.org
In the pursuit of novel sigma receptor ligands, researchers have synthesized N-aroyl-4-(4-fluoromethylphenoxymethyl)piperidines, which are analogues of a known potent and selective σ1 ligand. publish.csiro.au The synthesis of these compounds involved the N-aroylation of a piperidine precursor early in the synthetic route to prevent unwanted side reactions. publish.csiro.au
Furthermore, modifications of the spipethiane (B1248806) structure, a potent and selective σ1 receptor ligand, have been explored. d-nb.info Replacing the spirofusion in spipethiane with a carbonyl or hydroxymethylene group was found to maintain affinity and selectivity for σ1 receptors. d-nb.info Quantitative structure-activity relationship (QSAR) studies have indicated that hydrophobic interactions are a key driver for σ1 binding. d-nb.info
The table below presents the binding affinities of selected compounds for sigma-1 (σ1) and sigma-2 (σ2) receptors.
| Compound | σ1 Receptor Affinity (Ki) | σ2 Receptor Affinity (Ki) | Selectivity (σ2/σ1) |
| Spipethiane (1) | 0.5 nM d-nb.info | 416 nM d-nb.info | 832 |
| Nitro-substituted analogues | 2 d-nb.info | ||
| 3-Cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (15) | 1.6 nM nih.gov | 886 nih.gov | |
| Lead Compound 8 | 432 nih.gov | ||
| CM572 | 685 nih.gov | ||
| SN79 | 27 nM nih.gov | 7 nM nih.gov | 0.26 |
Antimicrobial and Antiviral Efficacy
Antibacterial and Antifungal Investigations
Derivatives of 4-piperidone (B1582916) have been a focus of research due to their wide range of biological activities, including antimicrobial properties. researchgate.net Various studies have synthesized and evaluated new 3,5-diaryliden-4-piperidone derivatives for their activity against several microbial strains.
In one study, three series of heteroaromatic analogues were synthesized and tested. Among these, 3,5-dibenzylidene-1-(3,5-dichloro-2-hydroxyphenylsulfonyl)piperidin-4-one demonstrated the most potent antifungal activity against Aspergillus niger and Aspergillus fumigatus.
Another area of investigation involves monoketone curcuminoids derived from N-methyl-4-piperidone. mdpi.com A series of these compounds were synthesized and evaluated for their antibacterial activity against various cariogenic bacteria. While none of the compounds showed activity against Enterococcus faecalis or antifungal activity against Candida species, some derivatives displayed moderate activity against several Streptococcus species and Lactobacillus paracasei. mdpi.com Specifically, compounds with certain substitutions on the aromatic ring, such as 3,4,5-trimethoxy and 3-fluoro, were among the more active compounds, with Minimum Inhibitory Concentration (MIC) values of 250 μg/mL and 500 μg/mL against susceptible strains. mdpi.com The presence of the N-methyl-4-piperidone ring was suggested to enhance the antibacterial activity compared to analogous acetone-derived compounds. mdpi.com
The table below summarizes the antimicrobial activity of selected piperidone derivatives.
| Compound | Microorganism | Activity |
| 3,5-dibenzylidene-1-(3,5-dichloro-2-hydroxyphenylsulfonyl)piperidin-4-one (5e) | Aspergillus niger, Aspergillus fumigatus | Best antifungal activity in the series |
| N-methyl-4-piperidone-derived monoketone curcuminoid (R = H) (1) | Streptococcus salivarus, Lactobacillus paracasei, Streptococcus mitis, Streptococcus sanguinis | Moderate antibacterial activity (MIC = 250-500 µg/mL) mdpi.com |
| N-methyl-4-piperidone-derived monoketone curcuminoid (R = 3,4,5-OMe) (10) | Lactobacillus paracasei, Streptococcus mitis, Streptococcus sanguinis | Moderate antibacterial activity (MIC = 250-500 µg/mL) mdpi.com |
| N-methyl-4-piperidone-derived monoketone curcuminoid (R = 3-F) (13) | Streptococcus mutans, Streptococcus mitis, Streptococcus sanguinis, Streptococcus sobrinus | Moderate antibacterial activity (MIC = 250-500 µg/mL) mdpi.com |
Antiviral Activity Against Influenza Virus Strains (e.g., H1N1)
Derivatives of this compound have shown promise as antiviral agents, particularly against influenza viruses. Research has focused on N-benzyl-4,4-disubstituted piperidines as a potent class of inhibitors for the influenza A virus, specifically the H1N1 subtype. csic.esnih.gov
The mechanism of action of these compounds involves the inhibition of the hemagglutinin (HA)-mediated membrane fusion process. csic.esnih.gov HA is a crucial protein for the virus to enter host cells. The N-benzyl-4,4-disubstituted piperidines act as fusion inhibitors, and computational studies have identified a potential new binding pocket on the HA protein. nih.gov
A diverse library of these piperidine-based analogues was synthesized using the Ugi four-component reaction to explore the structure-activity relationship (SAR). csic.esnih.gov One of the most active compounds identified exhibited an EC₅₀ value of 1.9 µM against the influenza A/PR/8/34 (H1N1) virus. csic.es This particular compound's efficacy was demonstrated through resistance selection studies, which confirmed its role as an inhibitor of the low pH-induced HA-mediated membrane fusion. csic.es
The following table presents the antiviral activity of selected N-benzyl-4,4-disubstituted piperidine analogues against the influenza A/H1N1 virus.
| Compound | R¹ | R² | R³ | R⁴ | R⁵ | Antiviral EC₅₀ (µM) against Influenza A/PR/8/34 |
| 1 (hit) | Bn | Bn | Bn | NHBoc | CH₂COOMe | 9.3 ± 0.7 csic.es |
| 2 | Bn | Bn | (4-F)Bn | NHBoc | CH₂COOMe | 1.9 ± 0.1 csic.es |
Antiplasmodial Activity
Derivatives of this compound have been investigated for their potential as antiplasmodial agents in the fight against malaria, a disease caused by Plasmodium parasites. acs.orgnih.govresearchgate.net One area of research has focused on the synthesis of N-benzoyl piperidine dispiro-1,2,4,5-tetraoxane analogues. nih.govresearchgate.net
In a recent study, molybdenum trioxide was utilized as an efficient catalyst for the one-pot synthesis of these tetraoxane (B8471865) analogues. nih.govresearchgate.net The synthesized compounds were evaluated for their in vitro antiplasmodial activity against Plasmodium falciparum. nih.govresearchgate.net The results were promising, with all tested tetraoxane compounds displaying activity in the nanomolar range, with IC₅₀ values from 6.35 to 44.65 nM. nih.gov
Two compounds, in particular, demonstrated excellent antiplasmodial activity, with IC₅₀ values of 7.28 and 6.35 nM. nih.gov The high activity of these compounds is attributed to the lipophilic nature of the adamantylidene group in their structure. nih.gov Molecular docking studies suggest that these tetraoxane derivatives bind to the active site of the falcipain-2 enzyme, a key target in the parasite, through hydrogen bonding and hydrophobic interactions. acs.orgnih.govresearchgate.net
The table below summarizes the in vitro antiplasmodial activity of selected N-benzoyl piperidine dispiro-1,2,4,5-tetraoxane analogues against P. falciparum.
| Compound | R¹ and R² Substituents | IC₅₀ (nM) |
| 3d | Adamantylidene | 7.28 nih.gov |
| 3u | Not specified | 6.35 nih.gov |
| Artemisinin (Standard) | 5.97 nih.gov |
Anticancer and Cytotoxic Profiling
Derivatives of this compound have emerged as a significant class of compounds in the development of novel anticancer therapeutics. ijamscr.com Research has particularly focused on 3,5-bis(arylidene)-4-piperidones (BAPs) and their N-substituted analogues for their cytotoxic and antitumor properties. ijamscr.comresearchgate.net
Modifications to the core piperidone structure, including N-benzoylation, have been shown to enhance the cytotoxic profiles of these derivatives. ijamscr.com These compounds have demonstrated significant activity against various cancer cell lines, including those from carcinoma, leukemia, and colon cancer. ijamscr.com Dissymmetric BAPs have shown selective cytotoxicity, with minimal impact on normal cells. ijamscr.com
One study synthesized and evaluated ten new N-substituted-3,5-bis(arylidene)-4-piperidone derivatives against a panel of human carcinoma cell lines. researchgate.net The results indicated that these compounds displayed potent cytotoxic activity, with approximately half of them showing IC₅₀ values below 5 µM. researchgate.net Notably, compounds bearing a 3-bromophenyl group were identified as particularly active, with average IC₅₀ values as low as 0.817 µM. researchgate.net
Another study focused on N-benzyl piperidinyl acylhydrazone hybrid derivatives and evaluated their antiproliferative activity against non-small cell lung cancer (A549) and hepatocellular carcinoma (HepG2) cell lines. sbq.org.br Two derivatives, PQM-75 and PQM-88, showed the most promising antiproliferative activities against HepG2 and A549 cells, respectively. sbq.org.br
Furthermore, conjugates of 3,5-bis(arylidene)-4-piperidone with sesquiterpene lactones have been synthesized and shown to possess antitumor effects. mdpi.com These conjugates exhibited selective cytotoxicity towards several tumor cell lines. mdpi.com
The table below presents the cytotoxic activity of selected N-substituted-3,5-bis(arylidene)-4-piperidone derivatives against various human cancer cell lines.
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| 1a | SW1990 | >10 researchgate.net |
| MIA PaCa-2 | >10 researchgate.net | |
| PG-BE1 | 1.94 researchgate.net | |
| NCI-H460 | >10 researchgate.net | |
| SK-BR-3 | >10 researchgate.net | |
| 1c | SW1990 | 1.11 researchgate.net |
| MIA PaCa-2 | >10 researchgate.net | |
| PG-BE1 | >10 researchgate.net | |
| NCI-H460 | >10 researchgate.net | |
| SK-BR-3 | >10 researchgate.net | |
| 1d | SW1990 | 1.16 researchgate.net |
| MIA PaCa-2 | >10 researchgate.net | |
| PG-BE1 | >10 researchgate.net | |
| NCI-H460 | >10 researchgate.net | |
| SK-BR-3 | >10 researchgate.net | |
| 1e | SW1990 | 0.817 researchgate.net |
| MIA PaCa-2 | >10 researchgate.net | |
| PG-BE1 | >10 researchgate.net | |
| NCI-H460 | >10 researchgate.net | |
| SK-BR-3 | >10 researchgate.net | |
| PQM-75 (6i) | HepG2 | 58.40 ± 1.87 sbq.org.br |
| PQM-88 (6k) | A549 | 59.58 ± 4.07 sbq.org.br |
Cell Cycle Inhibition Mechanisms
Derivatives of this compound have been investigated for their potential to interfere with the cell cycle of cancerous cells, a key mechanism in developing new anticancer therapeutics. Research indicates that these compounds can induce cell cycle arrest at different phases, leading to the inhibition of cancer cell proliferation and the induction of programmed cell death (apoptosis).
One area of investigation has focused on N-benzyl-piperidine acylhydrazone derivatives. Studies on the hepatocellular carcinoma cell line, HepG2, revealed that certain derivatives could cause an increase in the G2/M population of cells and a corresponding decrease in the frequency of cells in the S-phase. sbq.org.br Specifically, the derivative PQM-75 was found to promote M-phase arrest, indicating its ability to interfere with the mitotic process. sbq.org.br
Furthermore, some N-substituted 3,5-bis(arylidene)-4-piperidone (BAP) derivatives have been shown to induce apoptosis. For instance, in leukemia cell lines like NB4, certain BAP derivatives with a phenylacetyl or 3-phenylpropionyl group at the N1 position of the 4-piperidone ring were potent inducers of apoptosis, as measured by the increase in the sub-G1 cell population. uniroma1.it The most effective of these compounds also demonstrated dual inhibition of the epigenetic enzymes p300 and CARM1. uniroma1.it Western blot analyses confirmed that these compounds reduced the levels of acetyl-H3 and acetyl-H4 (markers for p300 inhibition) and H3R17me2 (a mark for CARM1 inhibition), linking their cytotoxic effects to epigenetic modulation. uniroma1.it
Other piperidine derivatives have also been reported to halt the cell cycle. For example, piperine, a natural piperidine derivative, has been shown to arrest the cell cycle in the G0/G1 phase in breast cancer cells and to induce apoptosis in prostate cancer cells by modulating the levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2, XIAP) proteins. mdpi.com While not direct this compound derivatives, these findings highlight the potential of the piperidine scaffold in developing cell cycle inhibitors.
In Vitro Cytotoxicity Against Leukemia and Hepatocarcinoma Cell Lines
This compound derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, with leukemia and hepatocarcinoma cells being notable targets. The core structure, often a 3,5-bis(arylidene)-4-piperidone (BAP), allows for modifications that enhance cytotoxicity.
Research has shown that N-benzoylation of these piperidone derivatives can lead to significant activity against leukemia cell lines. researchgate.net In studies evaluating a series of N-substituted-3,5-bis(arylidene)-4-piperidone derivatives, compounds with a 3-bromophenyl group showed high potency, with IC50 values in the low micromolar range against various cancer cells. researchgate.net
Derivatives have also been specifically tested against hepatocarcinoma cell lines. For example, N-phenylsulfonyl-BAPs have been shown to exhibit anticancer activities in hepatic carcinoma cell lines. nih.gov In one study, a series of N-benzyl-piperidinyl acylhydrazone hybrids were evaluated for their cytotoxic profiles against the hepatocellular carcinoma line HepG2. The derivative PQM-75 displayed an IC50 value of 58.40 ± 1.87 µM. sbq.org.br Another study synthesized novel hydroxyl-substituted double Schiff-base 4-piperidone derivatives and found that they displayed better cytotoxicity than their cyclohexanone (B45756) counterparts against several human carcinoma cell lines, including HePG2 and the leukemia cell lines K562 and THP-1. nih.gov The compound designated as 5c, a 3,4,5-trihydroxyphenyl-substituted BAP, was particularly effective and was found to suppress the growth of HepG2 xenografts in vivo. nih.gov
The following tables summarize the in vitro cytotoxicity data for selected this compound derivatives and related compounds against leukemia and hepatocarcinoma cell lines.
Table 1: In Vitro Cytotoxicity of this compound Derivatives Against Leukemia Cell Lines This table is interactive. Click on the headers to sort the data.
| Compound | Cell Line | Cell Type | IC50 (µM) | Source |
|---|---|---|---|---|
| 4l | NB4 | Promyelocytic Leukemia | < 5 (apoptosis induction) | uniroma1.it |
| 4m | NB4 | Promyelocytic Leukemia | < 5 (apoptosis induction) | uniroma1.it |
| 5c | K562 | Chronic Myelogenous Leukemia | Not specified, but showed activity | nih.gov |
| 5c | THP-1 | Acute Monocytic Leukemia | Not specified, but showed activity | nih.gov |
| Various | KBM5 | Myeloid Leukemia | Cytotoxicity better than curcumin at 5 µM | nih.gov |
| Various | K562 | Chronic Myelogenous Leukemia | Good inhibitory effect on proliferation | google.com |
Table 2: In Vitro Cytotoxicity of this compound Derivatives Against Hepatocarcinoma Cell Lines This table is interactive. Click on the headers to sort the data.
| Compound | Cell Line | Cell Type | IC50 (µM) | Source |
|---|---|---|---|---|
| PQM-75 (6i) | HepG2 | Hepatocellular Carcinoma | 58.40 ± 1.87 | sbq.org.br |
| 5c | HePG2 | Hepatocellular Carcinoma | Not specified, but showed activity | nih.gov |
| Various | SMMC-7721 | Hepatocellular Carcinoma | Good inhibitory effect on proliferation | google.com |
Advanced Methodologies and Future Research Directions
Chemoinformatic and QSAR Approaches for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug design, offering a predictive framework to correlate the chemical structure of compounds with their biological activities. For derivatives of the piperidone scaffold, QSAR modeling has been instrumental in identifying key structural features that govern their cytotoxic potencies. brieflands.com
In a comparative QSAR investigation on a series of 3,5-bis(arylidene)-4-piperidones, different chemometric tools were employed to develop predictive models for anticancer activity. brieflands.com These studies utilize molecular descriptors that quantify various aspects of a molecule's structure, such as topological, geometrical, and electrotopological state indices. brieflands.com By employing methods like stepwise multi-linear regression (MLR) and genetic algorithm-partial least squares (GA-PLS), researchers can build robust models that predict the biological activity of new, unsynthesized analogs. brieflands.com
For instance, a GA-PLS model developed for a series of 3,5-bis(benzylidene)-4-piperidones demonstrated high predictive power for cytotoxicity against various cancer cell lines, with predicted R-squared values ranging from 0.80 to 0.94. brieflands.com Such models not only help in understanding the structure-activity relationships but also guide the rational design of new derivatives with potentially improved bioactivity. brieflands.com The use of computational tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) further aids in identifying potential protein targets and predicting the broader pharmacological activities of new piperidine (B6355638) derivatives in silico. clinmedkaz.orgclinmedkaz.org These approaches have been successfully used to predict the potential of piperidine derivatives in treating a range of conditions, including cancer and central nervous system disorders. clinmedkaz.org
Table 1: Predictive QSAR Models for Cytotoxicity of 3,5-bis(arylidene)-4-piperidones
| Cell Line | QSAR Method | Predictive R² | Key Descriptors |
|---|---|---|---|
| L1210 | GA-PLS | 0.86 | Molecular density, Topological (X₂A), Geometrical (SPH, J₃D), Electrotopological state indices |
| CEM | GA-PLS | 0.87 | Molecular density, Topological (X₂A), Geometrical (SPH, J₃D), Electrotopological state indices |
| Molt4/C8 | GA-PLS | 0.91 | Molecular density, Topological (X₂A), Geometrical (SPH, J₃D), Electrotopological state indices |
Integration of Experimental and Theoretical Approaches in Biological Activity Studies
The synergy between experimental and theoretical methods provides a comprehensive understanding of the biological activity of N-Benzoyl-4-piperidone and its analogs. Computational techniques, such as molecular docking and Density Functional Theory (DFT), are increasingly used to complement experimental findings. bohrium.com
Molecular docking studies, for example, can predict the binding affinity and interaction patterns of a ligand with a biological target. This information is invaluable for understanding the mechanism of action and for designing derivatives with enhanced binding capabilities. butantan.gov.br For instance, docking studies have been used to investigate the binding of piperidine derivatives to targets like influenza H1N1 neuraminidase and the estrogen receptor-α. unimed.ac.id
Theoretical calculations using DFT can provide insights into the electronic properties, stability, and reactivity of molecules. bohrium.comnih.gov A combined experimental and theoretical study on N-substituted-4-piperidone curcumin (B1669340) analogs revealed a good correlation between experimentally determined and theoretically calculated oxidation potentials for N-benzyl derivatives, suggesting predictable electrochemical behavior that may influence their biological interactions. nih.gov Furthermore, spectroscopic investigations (FT-IR, FT-Raman) combined with DFT calculations help in confirming the molecular structure and understanding the vibrational properties of these compounds. bohrium.com This integrated approach, where computational predictions are validated by experimental results and vice-versa, accelerates the drug discovery process and allows for a more rational design of new therapeutic agents. clinmedkaz.orgbohrium.com
Exploration of Novel Derivatization Strategies for Enhanced Bioactivity
The this compound scaffold is a versatile starting point for the synthesis of a wide array of derivatives with diverse biological activities. The chemical reactivity of the core structure, including the piperidone ring and the benzoyl group, allows for various modifications to enhance bioactivity.
Key derivatization strategies include:
Modifications at the Nitrogen Atom: The N-benzoyl group can be replaced with other substituents to modulate the electronic and steric properties of the molecule. For instance, replacing the benzoyl group with a benzyl (B1604629) group has been shown to be crucial for certain antiviral activities. The basicity of the piperidine nitrogen is also a critical factor; for example, N-benzoylpiperidine derivatives were found to be almost inactive as acetylcholinesterase inhibitors, highlighting the importance of the nitrogen's electronic state. nih.gov
Substitution on the Piperidine Ring: The piperidone ring itself can be functionalized. For example, the synthesis of 3,5-bis(arylidene)-4-piperidones, which are curcumin analogs, has led to compounds with significant cytotoxic activity against cancer cells. mdpi.comijamscr.com
Derivatization of the Benzoyl Group: The aromatic ring of the benzoyl group offers another site for modification. Introducing various substituents on this ring can fine-tune the compound's interaction with biological targets. nih.gov
Multicomponent reactions, such as the Ugi reaction, provide an efficient pathway to generate a diverse library of piperidine derivatives from this compound. The synthesis of spiro compounds, such as N-benzoyl piperidine tetraoxane (B8471865) analogues, has also been explored, leading to derivatives with potential antimalarial activity. acs.org These strategies underscore the adaptability of the this compound core for creating novel compounds with enhanced therapeutic properties.
Therapeutic Potential Beyond Currently Documented Applications
While this compound and its derivatives have shown promise in areas like cancer and viral infections, their structural features suggest potential for a broader range of therapeutic applications. ijamscr.com The piperidine moiety is a common scaffold in many approved drugs, indicating its favorable pharmacological properties.
Future research could explore the following therapeutic avenues:
Neurodegenerative Diseases: Derivatives of N-benzyl-4-piperidone have been investigated as acetylcholinesterase (AChE) inhibitors, a key target in the treatment of Alzheimer's disease. nih.govnih.gov Further modifications of the this compound structure could lead to more potent and selective AChE inhibitors or agents targeting other pathways involved in neurodegeneration, such as the inhibition of β-amyloid aggregation. nih.gov
Analgesic and Anti-inflammatory Agents: The piperidine class of compounds is known for its analgesic and anti-inflammatory effects. By designing derivatives that target specific receptors, such as kappa-opioid receptors, it may be possible to develop novel pain management therapies. jst.go.jp
Antimicrobial and Antifungal Agents: The potential of this compound derivatives as antimicrobial and antifungal agents has been noted. Systematic exploration of different substitution patterns could yield compounds with potent activity against a range of pathogens.
The versatility of the this compound scaffold, combined with advanced computational and synthetic methodologies, opens up exciting possibilities for the discovery of new drugs for a wide spectrum of diseases. clinmedkaz.org
Q & A
Q. What are the common synthetic routes for preparing N-Benzoyl-4-piperidone derivatives, and how can reaction conditions be optimized for high yields?
this compound derivatives are typically synthesized via multicomponent reactions involving N-benzyl-4-piperidone, amines, and activated esters or isocyanides. For example, reactions in methanol (MeOH) with 4-fluorobenzylamine and benzyl isocyanide yield products with >90% efficiency under ambient conditions . Optimization involves solvent choice (polar aprotic solvents enhance reactivity), stoichiometric ratios, and temperature control. Catalytic additives like acetic acid can stabilize intermediates, while HPLC monitoring ensures purity .
Q. How are spectroscopic techniques (NMR, FT-IR) employed to characterize this compound derivatives?
- 1H/13C NMR : Used to confirm substitution patterns on the piperidine ring. For instance, downfield shifts in carbonyl carbons (~170 ppm) and aromatic protons (δ 7.2–7.5 ppm) validate benzoyl group attachment .
- FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-N stretch) confirm functional groups. Discrepancies in peak positions may indicate tautomerism or hydrogen bonding .
Q. What are the key reactivity trends of the piperidone ring in nucleophilic or electrophilic substitutions?
The 4-piperidone ring undergoes nucleophilic attack at the carbonyl carbon, enabling amide or ester formation. Electrophilic substitutions (e.g., alkylation) occur at the nitrogen or adjacent carbons. Steric hindrance from the benzoyl group often directs reactivity to the less hindered positions .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict the reactivity or bioactivity of this compound derivatives?
- DFT Calculations : Analyze HOMO-LUMO gaps to predict charge transfer and reactive sites. For example, a small HOMO-LUMO gap (~4 eV) correlates with higher chemical reactivity .
- Molecular Docking : Used to study binding affinities with biological targets (e.g., influenza H1N1 neuraminidase). Docking scores (e.g., −8.5 kcal/mol) guide structure-activity relationships (SAR) for antiviral activity .
Q. How do crystallographic studies resolve contradictions in spectroscopic data for structurally similar derivatives?
Single-crystal X-ray diffraction (SC-XRD) provides unambiguous confirmation of stereochemistry and bond lengths. For example, SC-XRD can distinguish between axial and equatorial substituents on the piperidine ring, resolving NMR signal ambiguities .
Q. What strategies improve the metabolic stability of this compound-based inhibitors in preclinical studies?
- Structural Modifications : Introducing electron-withdrawing groups (e.g., -CF₃) or bulky substituents reduces CYP450 enzyme-mediated oxidation .
- Prodrug Approaches : Masking the carbonyl group as a ketal or ester enhances bioavailability. For example, methoxycarbonyl derivatives show prolonged half-lives in vitro .
Q. How are isotopic labeling or kinetic isotope effects (KIEs) applied to study reaction mechanisms involving this compound?
Deuterium labeling at the α-position of the piperidone ring (e.g., C-3) helps identify rate-determining steps in hydrogen abstraction reactions. KIEs > 2 indicate significant C-H bond cleavage in the transition state .
Methodological Considerations
Q. What analytical workflows are recommended for purity assessment and impurity profiling?
- HPLC-MS : Quantifies main product (>95% purity) and identifies impurities (e.g., unreacted starting materials) using reverse-phase C18 columns and acetonitrile/water gradients .
- Elemental Analysis : Validates stoichiometry; discrepancies >0.4% in carbon content suggest incomplete purification .
Q. How can solvent effects influence the tautomeric equilibrium of this compound derivatives?
Polar solvents (e.g., DMSO) stabilize enol tautomers via hydrogen bonding, while nonpolar solvents (e.g., toluene) favor keto forms. UV-Vis spectroscopy (λmax shifts) and NMR titration experiments quantify tautomeric ratios .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported biological activities of structurally analogous derivatives?
- SAR Re-evaluation : Compare substituent effects across studies. For example, 4-fluorobenzyl vs. 4-isopropylbenzyl groups may alter steric bulk, impacting target binding .
- Assay Variability : Control for differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native) that affect IC50 values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
